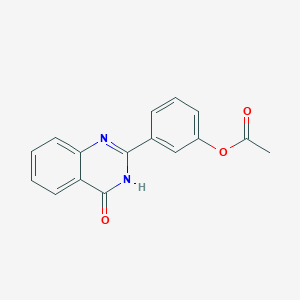
2-(4-氧代-3,4-二氢喹唑啉-2-基)苯基乙酸酯
概述
描述
3-(4-Oxo-3,4-dihydroquinazolin-2-yl)phenyl acetate is a chemical compound belonging to the quinazolinone derivatives family. Quinazolinones are heterocyclic compounds that have garnered significant attention due to their diverse biological activities and potential therapeutic applications.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Employed in the development of new materials and chemical processes.
作用机制
Target of Action
Quinazolinone derivatives have been reported to interact with key residues through hydrogen bonding and hydrophobic interactions .
Mode of Action
It is known that quinazolinone derivatives can interact with their targets through hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
Quinazolinone derivatives have been reported to display variable inhibitory effects on the growth of bacterial and antifungal strains .
Action Environment
It is known that the compound should be stored in a refrigerator and its shipping temperature is room temperature .
生化分析
Biochemical Properties
3-(4-Oxo-3,4-dihydroquinazolin-2-yl)phenyl acetate plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity .
Cellular Effects
The effects of 3-(4-Oxo-3,4-dihydroquinazolin-2-yl)phenyl acetate on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, it has been shown to impact the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis .
Molecular Mechanism
At the molecular level, 3-(4-Oxo-3,4-dihydroquinazolin-2-yl)phenyl acetate exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular functions. The compound’s ability to interact with multiple targets makes it a versatile tool in biochemical research .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(4-Oxo-3,4-dihydroquinazolin-2-yl)phenyl acetate change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable, it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound has been associated with sustained changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of 3-(4-Oxo-3,4-dihydroquinazolin-2-yl)phenyl acetate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways and gene expression. At higher doses, toxic or adverse effects can occur, including cellular toxicity and disruption of normal cellular functions. Threshold effects have been observed, indicating that there is a critical dosage range within which the compound is effective without being harmful .
Metabolic Pathways
3-(4-Oxo-3,4-dihydroquinazolin-2-yl)phenyl acetate is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. The compound’s effects on metabolic flux and metabolite levels have been studied, revealing its potential to modulate key biochemical processes. These interactions highlight the compound’s role in regulating metabolic homeostasis .
Transport and Distribution
Within cells and tissues, 3-(4-Oxo-3,4-dihydroquinazolin-2-yl)phenyl acetate is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within cells are influenced by these interactions, affecting its overall bioavailability and efficacy .
Subcellular Localization
The subcellular localization of 3-(4-Oxo-3,4-dihydroquinazolin-2-yl)phenyl acetate is a key factor in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization patterns determine the compound’s interactions with biomolecules and its overall impact on cellular processes .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Oxo-3,4-dihydroquinazolin-2-yl)phenyl acetate typically involves the reaction of 2-aminobenzamides with phthalic anhydride under reflux conditions in ethanol. This one-pot reaction is environmentally friendly and yields high purity products.
Industrial Production Methods: On an industrial scale, the compound is synthesized using similar methods but with optimized reaction conditions to ensure large-scale production efficiency. Continuous flow reactors and automated systems are often employed to maintain consistent quality and reduce production time.
化学反应分析
Types of Reactions: 3-(4-Oxo-3,4-dihydroquinazolin-2-yl)phenyl acetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles such as sodium methoxide (NaOCH3).
Major Products Formed:
Oxidation: Formation of quinazolinone derivatives with additional oxygen-containing functional groups.
Reduction: Production of reduced quinazolinone derivatives.
Substitution: Introduction of various substituents at different positions on the quinazolinone ring.
相似化合物的比较
3-(4-Oxo-3,4-dihydroquinazolin-2-yl)phenyl acetate is unique due to its specific structural features and biological activities. Similar compounds include:
2-(4-Oxo-3,4-dihydroquinazolin-2-yl)-N-phenylbenzamides: Known for their anticancer properties.
2-(3-Substituted-4-oxo-3,4-dihydroquinazolin-2-yl)-2,3-dihydrophthalazine-1,4-diones: Exhibiting anti-HIV, antitubercular, and antibacterial activities.
Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate: Valuable for synthesizing biologically active heterocyclic compounds.
属性
IUPAC Name |
[3-(4-oxo-3H-quinazolin-2-yl)phenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c1-10(19)21-12-6-4-5-11(9-12)15-17-14-8-3-2-7-13(14)16(20)18-15/h2-9H,1H3,(H,17,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAPQKVQJRFXKQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
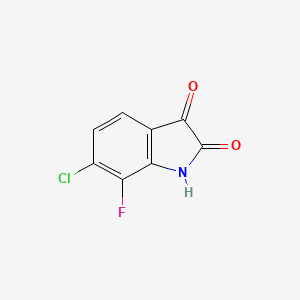
![6-[4-(1{H}-pyrazol-1-yl)phenyl]pyridazin-3-ol](/img/structure/B1489578.png)
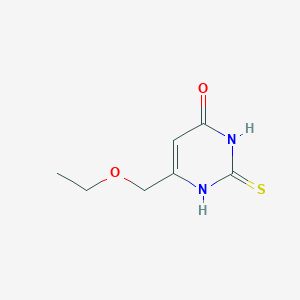
![2-chloro-N-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B1489580.png)
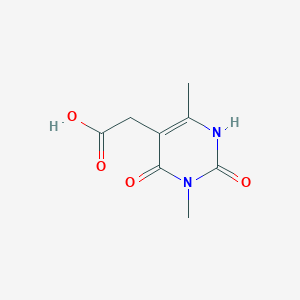
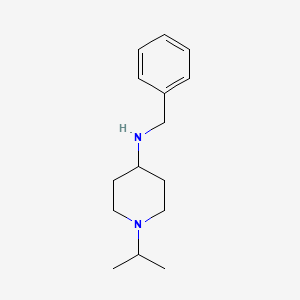


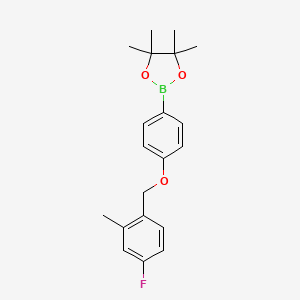
![1-Ethyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1,3-dihydrobenzoimidazol-2-one](/img/structure/B1489591.png)
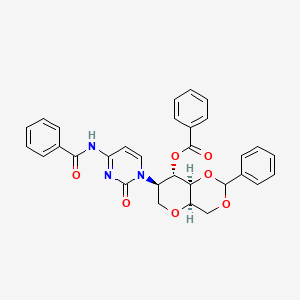
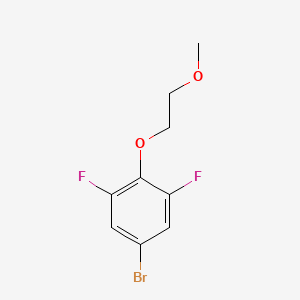
![N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanecarboxamide](/img/structure/B1489596.png)
![2-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-1-yl]ethanol](/img/structure/B1489599.png)
